Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and utility in various chemical reactions. It is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is an important intermediate in the synthesis of many biologically active compounds . .
Mode of Action
It’s known that it plays a crucial role as an intermediate in the synthesis of other compounds
Biochemical Pathways
This compound is involved in the synthesis of other compounds . .
Result of Action
It’s known to be an important intermediate in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,3,5,5-tetramethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-hydroxy-3,3,5,5-tetramethylpiperidine+tert-butyl chloroformate→tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate+HCl
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of solvents to facilitate the reaction and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of stabilizers, antioxidants, and other specialty chemicals.
Comparison with Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate: Similar structure but with different substitution patterns.
Uniqueness: Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h10,16H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRWXAOBRGJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1O)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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